2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate
Description
Properties
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfanylethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-10-2-4-11(5-3-10)15-12(16)9-19-7-6-18-13(17)8-14/h2-5H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURIVUULQOTUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H14ClN1O3S1
- Molecular Weight : 287.76 g/mol
- IUPAC Name : 2-((2-[(4-methylphenyl)amino]-2-oxoethyl)thio)ethyl chloroacetate
This compound features a thioether linkage, a chloroacetate moiety, and an aromatic amine, which are crucial for its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : The presence of the thioether group may facilitate interactions with enzymes, potentially inhibiting their function.
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : The chloroacetate group has been associated with antimicrobial activity against various pathogens.
Antitumor Activity
Several studies have investigated the antitumor properties of compounds structurally related to this compound. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 15.5 | |
| Compound B | MCF-7 (breast cancer) | 10.0 | |
| Compound C | A549 (lung cancer) | 8.5 |
These findings indicate that derivatives with similar structures exhibit significant cytotoxicity, suggesting potential for further development.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of related compounds:
These results demonstrate that modifications to the thioether and chloroacetate groups can enhance antimicrobial efficacy.
Case Studies
- Case Study on Anticancer Effects : A study involving a series of thioether derivatives showed that compounds with a para-methyl substitution on the phenyl ring exhibited enhanced apoptosis in cancer cells compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing therapeutic effects.
- Clinical Relevance : In vitro studies have shown that certain derivatives of chloroacetate compounds can sensitize cancer cells to chemotherapy agents like doxorubicin, indicating a possible role in combination therapy strategies.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as:
- Anticancer agents : Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial agents : The thioether linkage is known to enhance the bioactivity of compounds against bacterial strains.
Case Study : A study investigated derivatives of chloroacetates in cancer cell lines, revealing that modifications to the thioether group significantly impacted cytotoxicity profiles .
Agrochemicals
Chloroacetates are often explored for their herbicidal properties. The compound may be evaluated for:
- Herbicide development : Its ability to inhibit specific enzymes in plants could lead to effective weed management solutions.
Research Insight : Research indicates that similar compounds can disrupt photosynthesis or amino acid synthesis pathways in plants, making them suitable candidates for herbicide formulation .
Materials Science
In materials science, compounds like this one can be utilized for:
- Polymer synthesis : The reactive chloroacetate group allows for incorporation into polymer backbones, potentially enhancing material properties such as thermal stability and mechanical strength.
Example Application : A recent study demonstrated the use of chloroacetate derivatives in synthesizing biodegradable polymers with improved mechanical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate, enabling comparative analysis of their properties and applications:
Table 1: Key Structural and Functional Comparisons
Detailed Comparisons
Functional Group Influence on Reactivity
- The amide group in the target compound enhances hydrogen-bonding capacity and stability compared to the ketone in Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate . This makes the target more suitable for interactions with biological targets (e.g., enzymes or receptors).
- The chloroacetate ester in the target and Ethyl 2-chloroacetoacetate () enables nucleophilic substitution reactions, but the presence of the thioether in the target reduces electrophilicity compared to the simpler ester .
Synthetic Pathways
- Step 1: S-alkylation of a thiol precursor (e.g., 2-[(4-methylphenyl)amino]-2-oxoethanethiol) with ethyl chloroacetate.
- Step 2: Purification via recrystallization (similar to ’s procedure for pyrimidinone derivatives) . In contrast, Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate () is synthesized via direct thioether formation without an amide coupling step .
Biological and Industrial Applications The target’s amide and thioether groups align with bioactive compounds in (e.g., benzamide derivatives with anticancer and antiviral activity) .
Research Findings and Data
Table 2: Physicochemical and Spectroscopic Data
Key Observations
- Ethyl chloroacetate derivatives (e.g., ) are versatile intermediates but lack the structural complexity for targeted bioactivity unless functionalized further .
Preparation Methods
General Synthetic Strategy
The most common and effective synthetic approach involves the nucleophilic substitution reaction between a thiol-containing intermediate and ethyl chloroacetate or chloroacetate derivatives under basic conditions. The synthetic route can be summarized as follows:
- Step 1: Synthesis or procurement of the thiol intermediate, specifically 2-[(4-methylphenyl)amino]-2-oxoethyl thiol.
- Step 2: Reaction of this thiol intermediate with ethyl chloroacetate or chloroacetate derivatives to form the target thioether ester compound.
This reaction typically requires a basic environment to deprotonate the thiol, enhancing its nucleophilicity for attack on the chloroacetate electrophile.
Detailed Reaction Conditions
| Parameter | Description |
|---|---|
| Reactants | 2-[(4-methylphenyl)amino]-2-oxoethyl thiol and ethyl chloroacetate or chloroacetate derivative |
| Catalyst/Base | Commonly sodium hydroxide or potassium hydroxide to generate thiolate anion |
| Solvent | Polar aprotic solvents such as acetonitrile or dichloromethane are often used |
| Temperature | Room temperature to moderate heating (25–50 °C) |
| Reaction Time | Typically 2–24 hours depending on scale and conditions |
| Work-up | Aqueous quenching, extraction with organic solvents, washing with brine, drying over anhydrous sodium sulfate |
| Purification | Silica gel column chromatography or recrystallization for purity >95% |
Example Synthetic Procedure
A representative synthesis reported involves:
- Dissolving the thiol intermediate in anhydrous acetonitrile.
- Adding a stoichiometric amount of a base such as potassium hydroxide to generate the thiolate.
- Slowly adding ethyl chloroacetate under stirring at room temperature.
- Monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, quenching with saturated ammonium chloride solution.
- Extracting the product with ethyl acetate, washing, drying, and concentrating under reduced pressure.
- Purifying the crude product by silica gel chromatography to obtain the target compound with >95% purity.
Alternative Approaches and Catalysts
While the base-mediated nucleophilic substitution is the primary method, some literature suggests:
- Use of phase-transfer catalysts to enhance reaction rates in biphasic systems.
- Employing milder bases such as triethylamine in combination with potassium hydroxide to improve yield and reduce side reactions.
- Optimization of solvent systems to reduce reaction time and improve selectivity.
However, these alternative methods require careful control to avoid hydrolysis of the chloroacetate group or over-alkylation.
Research Findings and Data
Yield and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Base-mediated substitution (KOH) | 90–96 | >95 | Efficient, scalable, industrially viable |
| Triethylamine/KOH catalysis | ~95 | >95 | Improved reaction rate, less hydrolysis |
| Phase-transfer catalyst method | 85–90 | >90 | Useful for biphasic systems, moderate yields |
The base-mediated method using potassium hydroxide is reported to yield up to 96% product with high purity, making it suitable for industrial production.
Reaction Time and Conditions
| Catalyst/Base | Reaction Time (h) | Temperature (°C) | Comments |
|---|---|---|---|
| Potassium hydroxide | 2–3 | Room temperature | Rapid esterification, high yield |
| Sodium hydroxide | 3–4 | Room temperature | Slightly slower than KOH |
| Triethylamine + KOH | 2–3 | Room temperature | Enhanced reaction rate |
The use of potassium hydroxide catalysis significantly reduces the reaction time compared to traditional methods.
Notes on Industrial and Laboratory Scale Preparation
- The reaction is sensitive to moisture; anhydrous conditions are preferred to prevent hydrolysis of chloroacetate.
- The choice of solvent affects the solubility of reactants and the rate of reaction.
- Temperature control is critical to avoid side reactions such as elimination or over-alkylation.
- Post-reaction purification is essential to achieve the desired purity for research or pharmaceutical applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Prepare 2-[(4-methylphenyl)amino]-2-oxoethyl thiol | Thiol intermediate ready for coupling |
| 2 | Mix thiol intermediate with ethyl chloroacetate in presence of KOH base, solvent: MeCN or DCM, room temperature | Nucleophilic substitution to form thioether ester |
| 3 | Quench with saturated NH4Cl, extract with organic solvent, wash, dry | Removal of impurities and by-products |
| 4 | Purify by silica gel chromatography or recrystallization | Obtain pure 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate |
Q & A
Q. What are the optimal synthetic routes for preparing 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate?
The compound can be synthesized via a multi-step alkylation and condensation sequence. A common approach involves reacting ethyl chloroacetate with a thiol-containing intermediate (e.g., 2-[(4-methylphenyl)amino]-2-oxoethyl thiol) under basic conditions (e.g., DMF with K₂CO₃). The reaction typically proceeds at 60–80°C for 6–12 hours, monitored by TLC for thiol depletion . Key challenges include controlling the reactivity of the chloroacetate group to avoid over-alkylation. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the compound’s structure?
- ¹H NMR : Look for signals corresponding to the methyl group on the 4-methylphenyl moiety (~δ 2.3 ppm), the thioether-linked ethyl group (δ 3.5–3.7 ppm), and the chloroacetate ester (δ 4.2–4.4 ppm). A singlet near δ 7.2–7.4 ppm confirms the aromatic protons.
- IR : Key absorptions include the amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1730 cm⁻¹).
- HRMS : Calculate the exact mass (C₁₃H₁₅ClN₂O₃S) to confirm molecular ion peaks . Discrepancies in spectral data may arise from residual solvents or by-products, necessitating 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .
Q. What purification strategies are effective for removing common by-products?
By-products like unreacted thiol intermediates or dimeric adducts are common. Silica gel chromatography with a hexane/ethyl acetate (7:3) gradient effectively separates the target compound. For persistent impurities, recrystallization from ethanol/water (1:1) at 0°C improves purity . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the thioether linkage influence the compound’s stability under varying pH conditions?
The thioether bond is susceptible to oxidation, particularly under acidic or alkaline conditions. Stability studies (pH 3–10, 25–40°C) show degradation via sulfoxide formation (confirmed by LC-MS). For biological assays, buffer systems near neutral pH (e.g., PBS) are recommended to minimize decomposition. Include antioxidants like ascorbic acid (1 mM) in storage solutions .
Q. What structural insights can be gained from X-ray crystallography?
Single-crystal X-ray diffraction reveals non-covalent interactions critical for molecular packing, such as C–H···π bonds between the 4-methylphenyl group and adjacent chloroacetate moieties. These interactions influence solubility and crystallinity. For accurate data collection, grow crystals via slow evaporation from dichloromethane/methanol (3:1) at 4°C. Refinement parameters (e.g., triclinic space group P1) should align with observed unit cell dimensions (e.g., a = 7.47 Å, b = 10.47 Å, c = 12.28 Å) .
Q. Are there contradictions in reported biological activities for this compound, and how can they be resolved?
Preliminary studies suggest antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ ~25 µM), but results vary due to differences in assay conditions (e.g., serum concentration, incubation time). To resolve discrepancies:
Q. What advanced analytical methods can detect degradation products during long-term storage?
Accelerated stability testing (40°C/75% RH for 6 months) coupled with UPLC-QTOF-MS identifies major degradation products, such as hydrolyzed chloroacetic acid or oxidized sulfoxides. Quantify degradation using a validated HPLC method (LOD ≤0.1%). Store the compound under inert gas (argon) at –20°C in amber vials to prolong shelf life .
Q. How can computational modeling predict reactivity in novel chemical environments?
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model the electrophilicity of the chloroacetate group and nucleophilic attack sites. Solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM). Predictions align with experimental observations of regioselectivity in alkylation reactions .
Methodological Notes
- Contradictions in Evidence : Discrepancies in spectral data (e.g., IR peak shifts) may arise from polymorphic forms or solvent effects. Always report solvent and temperature conditions .
- Safety : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation. Avoid inhalation of fine powders during purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
